molecular formula C13H8BrClO3 B8304249 3-Bromo-4-(4-chlorophenoxy)-benzoic acid

3-Bromo-4-(4-chlorophenoxy)-benzoic acid

Cat. No.: B8304249
M. Wt: 327.56 g/mol
InChI Key: VZTKIMFQVFDSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(4-chlorophenoxy)-benzoic acid is a useful research compound. Its molecular formula is C13H8BrClO3 and its molecular weight is 327.56 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8BrClO3

Molecular Weight

327.56 g/mol

IUPAC Name

3-bromo-4-(4-chlorophenoxy)benzoic acid

InChI

InChI=1S/C13H8BrClO3/c14-11-7-8(13(16)17)1-6-12(11)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17)

InChI Key

VZTKIMFQVFDSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl-3-bromo-4-fluoro benzoate (20 g, 86 mmol) and 4-chlorophenol (11.0 g, 171 mmol) in dimethylsulfoxide (500 mL) was added potassium tert-butoxide (19.3 g, 171 mmol) and the reaction mixture was stirred at 120° C. for 16 hours and then poured into 500 mL of water and extracted with dichloromethane (3×100 mL). The combined extracts were dried over anhydrous sodium sulfate, filtered and evaporated in vacuo. The residue was purified via column chromatography on silica gel (1:1 petroleum ether:EtOAc) to yield 18 g (55 mmol) of 3-bromo-4-(4-chlorophenoxy)-benzoic acid and 2 g of the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl-3-bromo-4-(4-chlorophenoxy)-benzoate (Preparation 28, 2 g, 6 mmol) in 40 mL methanol was added sodium hydroxide (0.486 g, 11.7 mmol) in 10 mL water. The reaction mixture was stirred at 50° C. for 16 hours and then acidified to pH 4 with 1M hydrochloric acid, stirred for 1 hour, filtered and dried in vacuo to afford the title compound (1.53 g, 78%).
Name
methyl-3-bromo-4-(4-chlorophenoxy)-benzoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.486 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

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